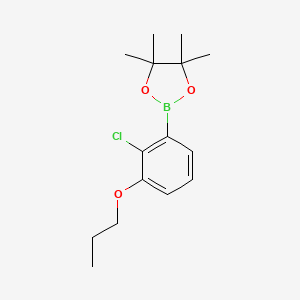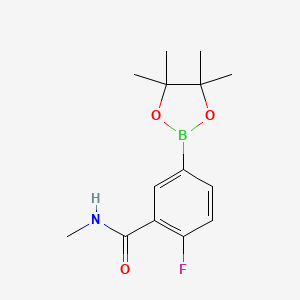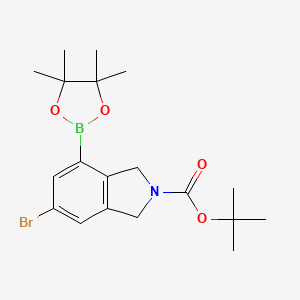
2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester: is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by its unique structure, which includes a boronic acid pinacol ester moiety and a 2-BOC-6-bromo-1,3-dihydroisoindole framework. The presence of the boronic acid pinacol ester group makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (BOC) group, followed by bromination at the 6-position of the isoindole ring. The boronic acid pinacol ester moiety is then introduced through a palladium-catalyzed borylation reaction. The reaction conditions often involve the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using protic acids or bases.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), ligands (e.g., triphenylphosphine), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under mild conditions.
Major Products:
Scientific Research Applications
Chemistry: 2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Biology and Medicine: In biological and medicinal chemistry, this compound can be used to synthesize bioactive molecules and drug candidates. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds that can be further functionalized for biological activity .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it a key reagent in the development of new materials with desirable properties .
Mechanism of Action
The mechanism of action of 2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester primarily involves its participation in the Suzuki–Miyaura coupling reaction. The reaction mechanism includes the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid pinacol ester reacts with the palladium complex, transferring the organic group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound also contains a boronic acid pinacol ester moiety and is used in similar coupling reactions.
N-Boc-indole-2-boronic acid pinacol ester: Another boronic acid pinacol ester derivative used in organic synthesis.
Uniqueness: 2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester is unique due to its specific structure, which includes a bromine atom at the 6-position of the isoindole ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in certain synthetic applications .
Properties
IUPAC Name |
tert-butyl 6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BBrNO4/c1-17(2,3)24-16(23)22-10-12-8-13(21)9-15(14(12)11-22)20-25-18(4,5)19(6,7)26-20/h8-9H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNHZXDSFISWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2CN(C3)C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BBrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
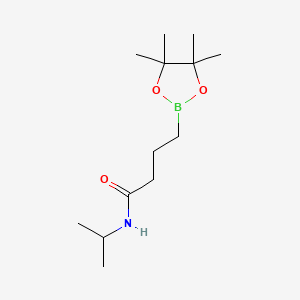
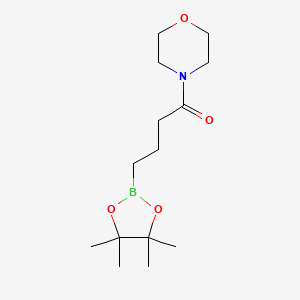
![tert-butyl N-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B8129698.png)
![1-(Methyl-d3)-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine](/img/structure/B8129703.png)
![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8129714.png)
![Tert-butyl 4-[6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B8129716.png)
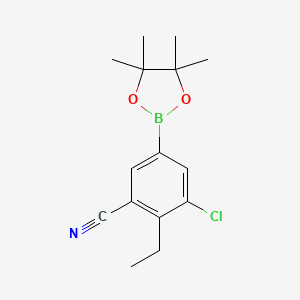
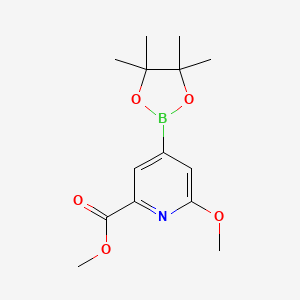
![[2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid](/img/structure/B8129749.png)
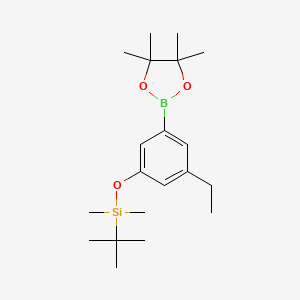
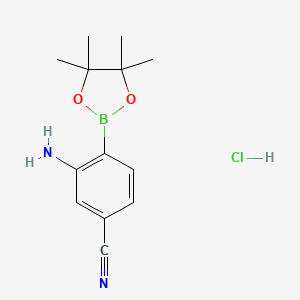
![Tert-butyl[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B8129774.png)
